1-Chloro-4-(ethylsulfanylmethyl)-2-fluorobenzene
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Overview
Description
The compound identified as “1-Chloro-4-(ethylsulfanylmethyl)-2-fluorobenzene” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-Chloro-4-(ethylsulfanylmethyl)-2-fluorobenzene involves specific synthetic routes and reaction conditions. These methods typically include the reaction of precursor chemicals under controlled conditions to yield the desired compound. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process often includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(ethylsulfanylmethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Scientific Research Applications
1-Chloro-4-(ethylsulfanylmethyl)-2-fluorobenzene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(ethylsulfanylmethyl)-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Chloro-4-(ethylsulfanylmethyl)-2-fluorobenzene include other chemical entities with related structures and properties. These compounds can be identified using databases such as PubChem, which provides information on structurally similar molecules.
Uniqueness
This compound is unique due to its specific chemical structure and the particular set of properties it exhibits
Properties
IUPAC Name |
1-chloro-4-(ethylsulfanylmethyl)-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFS/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNSEFFQONYDIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC(=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC1=CC(=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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